4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-10-11-3-5-12(6-4-11)15(19)17-8-7-13(18)14-2-1-9-20-14/h1-6,9,13,18H,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGKVGXOEIKTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves the following steps:
Cyanoacetylation of Amines: This step involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates.
Formation of the Benzamide Core: The cyanoacetamide derivatives are then reacted with appropriate reagents to form the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides or thiophene derivatives.
Scientific Research Applications
4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various biological receptors, while the cyano and benzamide groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Q5D (4-Cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide)
- Structure: Shares the 4-cyanobenzamide core but replaces the hydroxypropyl group with a cyclopropyl and thiophen-2-ylmethyl substituent .
- The cyclopropyl group may enhance metabolic stability compared to the hydroxypropyl chain.
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
- Structure : Features a morpholine ring and thiophen-2-yl group attached to the benzamide nitrogen.
- Conformational Analysis : The morpholine ring adopts a chair conformation, and the thiophene ring is tilted at 63.54° relative to the morpholine plane. This contrasts with the hydroxypropyl-thiophene group in the target compound, which likely adopts a more flexible conformation .
- Crystal Packing : Stabilized by N–H···O hydrogen bonds, forming chains. The target compound’s hydroxyl group may facilitate similar intermolecular interactions .
Tranylcypromine Derivatives (e.g., 4a, 4b)
- Structure: Include thiophen-2-yl or thiophen-3-yl groups on the benzamide core but lack the cyano substituent.
- Physical Properties : Melting points range from 180–220°C, with yields of 60–85%. NMR and MS data confirm high purity (<5% theoretical/experimental deviation) .
- Activity : These derivatives exhibit anti-LSD1 activity, suggesting that thiophene positioning (2-yl vs. 3-yl) influences target selectivity .
Enzyme Inhibition
- sEH Inhibition: 4-Cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide () demonstrates potent sEH inhibition via molecular docking, with a binding affinity influenced by the cyclopropyl group. The target compound’s hydroxypropyl-thiophene group may enhance interactions with hydrophilic regions of the enzyme .
- Anti-Inflammatory Activity: Flavonoids from Inula britannica () and thiophene-containing benzamides () inhibit NO production in RAW264.7 cells, suggesting that the thiophene moiety in the target compound could contribute to similar pathways .
Physicochemical Properties
Computational Insights
- Molecular Docking: The target compound’s hydroxyl and thiophene groups may align with hydrophobic and polar residues in sEH’s active site, similar to 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide .
- Conformational Flexibility : The hydroxypropyl chain allows for dynamic binding modes, whereas rigid analogs like Q5D (cyclopropyl) may have restricted interactions .
Biological Activity
4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a cyano group, a hydroxyl group, and a thiophene ring, which contribute to its biological properties. The structural formula can be represented as:
The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially modulating enzyme activity or receptor binding due to the presence of the cyano and thiophene groups.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings demonstrate activity against various bacterial strains. The compound's ability to disrupt microbial cell membranes may be a contributing factor to its efficacy .
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For example, derivatives of benzamide with thiophene substitutions have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting that this compound may also possess similar properties .
Case Study 1: HDAC Inhibition
A study focused on a series of benzamide derivatives demonstrated that compounds with thiophene moieties exhibited potent HDAC inhibition. The compound 5j showed superior activity against HDAC1 and HDAC8 and induced G2/M phase cell cycle arrest in breast cancer cells. This suggests that this compound could be developed as a therapeutic agent for cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial activity of thiophene-containing compounds against various pathogens. The results indicated that these compounds could effectively inhibit bacterial growth, demonstrating their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
